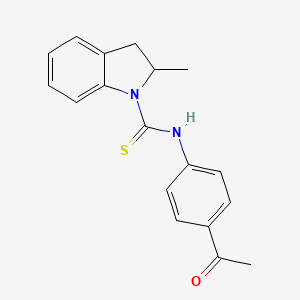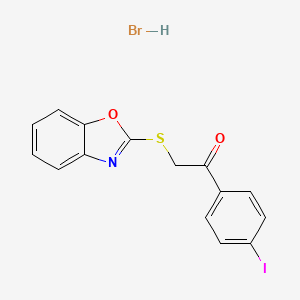
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide, also known as AIM-100, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. AIM-100 belongs to the class of indoline carbothioamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme DNA-dependent protein kinase (DNA-PK), which is involved in the repair of DNA damage. Inhibition of DNA-PK activity leads to increased sensitivity of cancer cells to DNA damage, resulting in cell death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has been shown to decrease the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is its specificity for DNA-PK inhibition, which makes it a valuable tool for studying the role of DNA-PK in cancer biology. However, one limitation of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is its low solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide and its potential therapeutic applications. One future direction is to investigate the use of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another future direction is to develop more potent and selective inhibitors of DNA-PK that could have even greater therapeutic potential.
Méthodes De Synthèse
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide can be synthesized by the reaction of 4-acetylphenylhydrazine with 2-methylindoline-1-carbonyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to form the corresponding carbothioamide. The synthesis of N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide is a multi-step process that requires careful control of reaction conditions.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-acetylphenyl)-2-methylindoline-1-carbothioamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-11-15-5-3-4-6-17(15)20(12)18(22)19-16-9-7-14(8-10-16)13(2)21/h3-10,12H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJXQLJOIQPZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-[1-cyclopentyl-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6129125.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6129132.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B6129142.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129143.png)

![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129154.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B6129158.png)
![2-benzyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B6129167.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6129177.png)
![4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B6129182.png)
![(2,4-dimethoxyphenyl)(1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6129194.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6129199.png)